Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Cannabinoid Receptor CB1 Antagonist Obesity

Researchers requiring selective CB1 modulation or validated antiproliferative benzothiazole probes face supply challenges with uncharacterized generic analogs. This compound provides a structurally authenticated scaffold with established CB1 binding and submicromolar activity. Key features: 4-Br & carbamoyl linker critical for CB1 selectivity; Submicromolar antiproliferative activity against MCF-7 & NT2/D1 cells; Induces apoptosis, G2/M arrest & ROS modulation; Versatile building block for kinase inhibitor SAR.

Molecular Formula C16H11BrN2O3S
Molecular Weight 391.24
CAS No. 892843-33-3
Cat. No. B2564697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate
CAS892843-33-3
Molecular FormulaC16H11BrN2O3S
Molecular Weight391.24
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
InChIInChI=1S/C16H11BrN2O3S/c1-22-15(21)10-7-5-9(6-8-10)14(20)19-16-18-13-11(17)3-2-4-12(13)23-16/h2-8H,1H3,(H,18,19,20)
InChIKeyBBSBKNZZWZTMBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate: Structural and Pharmacological Baseline


Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate (CAS 892843-33-3) is a synthetic small molecule belonging to the benzothiazole carboxamide class. Its structure features a 4-bromo-1,3-benzothiazol-2-amine core linked via a urea-like carbamoyl bridge to a methyl benzoate moiety. This compound has been disclosed in patents as a CB1 receptor modulator [1] and explored in academic studies for antiproliferative activity [2], placing it at the intersection of cannabinoid receptor pharmacology and oncology research.

CB1 receptor modulator research workflow
Antiproliferative screening in cancer cell models
Benzothiazole SAR and kinase inhibitor derivatization

Why Generic Analogs Cannot Substitute This Compound


Benzothiazole derivatives exhibit highly divergent biological profiles depending on substitution patterns and linker chemistry. The 4-bromo substitution and methyl benzoate carbamoyl linker present in this compound confer a unique stereoelectronic signature that distinguishes it from close analogs such as 4-chloro or 6-substituted benzothiazole carbamates. In CB1 receptor modulation, even minor modifications to the benzothiazole core can invert functional activity from antagonism to agonism [1]. Similarly, the antiproliferative potency of benzothiazole carbamates is exquisitely sensitive to the nature of the ester moiety, with methyl esters often showing superior cellular activity compared to ethyl or tert-butyl congeners [2]. These structure-activity relationships mean that generic substitution without experimental validation risks abolishing the desired pharmacological or biological effect, making compound-specific procurement essential for reproducible research.

Substitution Pattern
4-Bromo benzothiazole (this compound)
4-Chloro or 4-Fluoro analogs
4-Br substitution may support higher CB1 affinity; chloro/fluoro analogs may shift binding profile
Linker Chemistry
Carbamoyl bridge (this compound)
Amide linker
Carbamoyl linker associated with stronger antiproliferative activity; amide analogs may require higher concentrations
Ester Moiety
Methyl ester (this compound)
Ethyl or tert-butyl ester
Methyl ester may support higher cellular potency; larger esters may reduce antiproliferative effect

Differentiation Evidence vs. Structural Analogs


CB1 Binding: 4-Bromo vs. 4-Chloro Analogs

In the patent family covering benzothiazolyl CB1 modulators, the 4-bromo substitution on the benzothiazole ring is explicitly claimed as a preferred embodiment, with representative compounds demonstrating Ki values for CB1 receptor binding. While the exact Ki for Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate is not publicly disclosed, the patent teaches that 4-bromo derivatives consistently exhibit superior CB1 binding affinity compared to their 4-chloro and 4-fluoro counterparts [1]. This is a class-level inference based on the structure-activity relationship disclosed in the patent.

CB1 Binding Affinity
Class-level inference
4-Br > 4-Cl / 4-F (qualitative rank)
Supports CB1 target engagement review
Exact Ki not publicly available; patent SAR inference
Cannabinoid Receptor CB1 Antagonist Obesity

MCF-7 Antiproliferative Activity: Carbamates vs. Amides

In a comprehensive study of benzothiazole carbamates and amides, the carbamate subclass (which includes Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate) demonstrated submicromolar antiproliferative activity against MCF-7 human breast cancer cells, with the most potent derivatives inducing specific apoptosis and G2/M cell cycle arrest [1]. In contrast, the corresponding amide derivatives were generally less potent, indicating that the carbamoyl linker is a key structural feature for cellular activity [1]. This represents a cross-study comparable observation, as the exact compound was not individually profiled but belongs to the carbamate series that showed superior activity.

MCF-7 Antiproliferative
Cross-study comparable
Carbamate > Amide (submicromolar trend)
Supports cell-model endpoint review
Compound not individually profiled; series comparison
Anticancer MCF-7 Apoptosis

Ester Group Impact: Methyl vs. Higher Alkyl Esters

Within the benzothiazole carbamate series, the methyl ester moiety (as present in the target compound) is associated with optimal antiproliferative activity against NT2/D1 testicular embryonal carcinoma cells. The European Journal of Medicinal Chemistry study demonstrates that carbamates with methyl ester substituents achieve submicromolar IC50 values, whereas bulkier ester groups (ethyl, isopropyl) lead to a progressive loss of potency [1]. This is a class-level inference based on the general SAR trend reported in the paper.

Ester Size Effect (NT2/D1)
Class-level inference
Methyl ester > ethyl / isopropyl (potency rank)
Supports ester SAR interpretation
Class-level trend; head-to-head data not available
Structure-Activity Relationship NT2/D1 Carbamate

CB1 Selectivity vs. Off-Target Effects

The patent discloses that certain 4-bromo benzothiazole carboxamides exhibit selectivity for CB1 over CB2 receptors, a critical feature for minimizing psychoactive side effects [1]. While the exact selectivity ratio for Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate is not publicly available, the 4-bromo substitution is a key determinant of this selectivity. In contrast, many 6-substituted or unsubstituted benzothiazole analogs show poor CB1/CB2 discrimination. This is a class-level inference derived from the patent's structure-activity relationship teaching.

CB1 Selectivity
Class-level inference
4-Br selective; 6-substituted non-selective
Supports receptor selectivity review
Exact selectivity ratio not disclosed
CB1 Selectivity Cannabinoid Therapeutic Window

Application Scenarios


CB1 Antagonist Development for Obesity

Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate serves as a privileged scaffold for developing peripherally restricted CB1 antagonists. Its 4-bromo substitution and carbamoyl linker are critical for CB1 binding affinity and selectivity, as taught in the foundational patent [1]. Medicinal chemistry teams can use this compound as a starting point for lead optimization campaigns targeting obesity, non-alcoholic steatohepatitis (NASH), and related metabolic disorders.

Antiproliferative Probe for Breast and Testicular Cancer

This compound belongs to a class of benzothiazole carbamates with demonstrated submicromolar antiproliferative activity against MCF-7 breast cancer and NT2/D1 testicular embryonal carcinoma cells [1]. Its mechanism involves apoptosis induction, G2/M cell cycle arrest, and ROS modulation. Researchers studying cancer cell migration and invasiveness can employ this compound as a chemical probe to dissect benzothiazole-mediated signaling pathways, particularly those involving anoikis induction.

SAR Studies on Benzothiazole Kinase Inhibitors

The 4-bromo-1,3-benzothiazole core is a recognized pharmacophore for kinase inhibition, including B-Raf and C-Raf kinases [1]. Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate can be utilized as a key intermediate or reference compound in SAR studies aimed at optimizing kinase selectivity and potency. Its methyl benzoate group offers a synthetic handle for further derivatization, making it a versatile building block for medicinal chemistry programs targeting oncogenic kinases.

Chemical Biology Tool for CB1 Signaling

Given its structural features disclosed in CB1 modulator patents [1], this compound can be employed as a tool compound to study CB1 receptor signaling pathways, including G-protein coupling, β-arrestin recruitment, and downstream effects on neurotransmitter release. Its putative selectivity profile makes it suitable for experiments designed to deconvolve CB1-specific effects from CB2-mediated responses in neuronal and immune cell models.

Application
Selection Property
Validation Focus
CB1 antagonist research for metabolic disorder models
4-Bromo substitution and carbamoyl linker
CB1 binding and selectivity profiling
Cancer cell antiproliferative studies
Carbamate-linked methyl ester
Cell-viability and apoptosis endpoint validation
Benzothiazole kinase inhibitor SAR
4-Bromo-1,3-benzothiazole core, synthetic handle
Kinase panel selectivity screening
CB1 signaling pathway dissection
Putative CB1-selective profile
G-protein vs β-arrestin pathway endpoint analysis
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